molecular formula C10H9NO4 B14543674 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 61837-70-5

3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B14543674
CAS No.: 61837-70-5
M. Wt: 207.18 g/mol
InChI Key: FUPLUHRMXVVCQI-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and pharmacological properties. The presence of both hydroxyl and phenyl groups in its structure makes it a compound of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method includes the rearrangement reactions of 3-substituted coumarins with nitromethane . These reactions typically occur under mild conditions and can be performed at room temperature without the need for solvents.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

61837-70-5

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)10(15)5-8(13)11-9(10)14/h1-4,12,15H,5H2,(H,11,13,14)

InChI Key

FUPLUHRMXVVCQI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)C1(C2=CC=C(C=C2)O)O

Origin of Product

United States

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